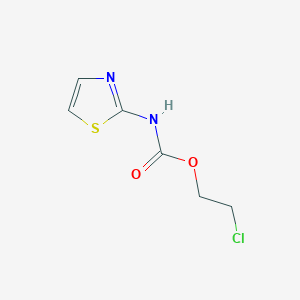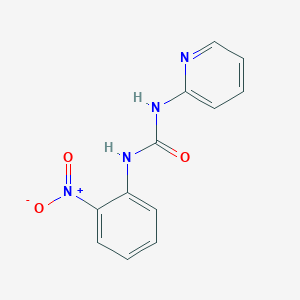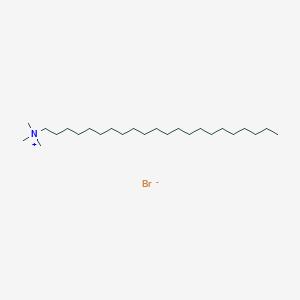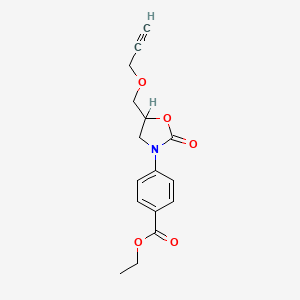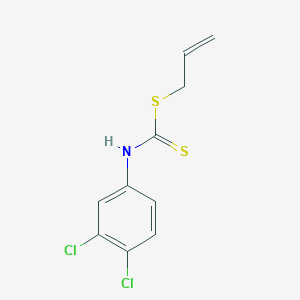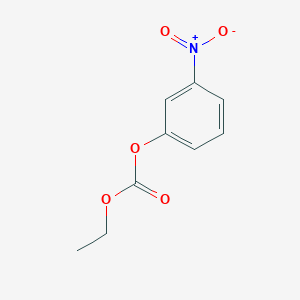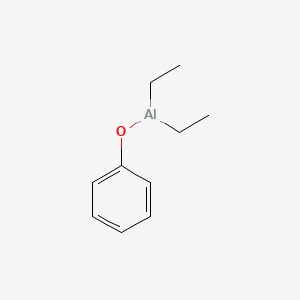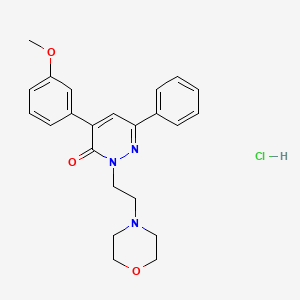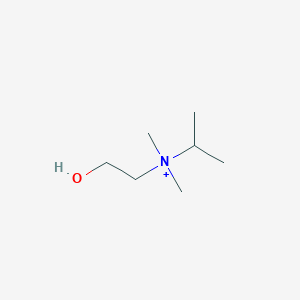
N-(2-Hydroxyethyl)-N,N-dimethylpropan-2-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)-N,N-dimethylpropan-2-aminium is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with both hydrophilic and hydrophobic substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N-dimethylpropan-2-aminium typically involves the reaction of dimethylamine with 2-chloroethanol under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or distillation .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion, and the product is then separated and purified using techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hydroxyethyl)-N,N-dimethylpropan-2-aminium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium hydroxide are commonly used.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its oxides, amines, and substituted compounds .
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxyethyl)-N,N-dimethylpropan-2-aminium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a stabilizing agent.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, fabric softeners, and other cleaning agents
Wirkmechanismus
The mechanism of action of N-(2-Hydroxyethyl)-N,N-dimethylpropan-2-aminium involves its interaction with cell membranes and proteins. It disrupts the lipid bilayer of cell membranes, leading to cell lysis. Additionally, it can interact with proteins, altering their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyldiethanolamine: Another quaternary ammonium compound with similar surfactant properties.
N-(2-Hydroxyethyl)cytisine: A compound with similar chemical structure but different biological activity.
Uniqueness
N-(2-Hydroxyethyl)-N,N-dimethylpropan-2-aminium is unique due to its specific combination of hydrophilic and hydrophobic properties, making it highly effective as a surfactant in various applications. Its ability to disrupt cell membranes also makes it a valuable antimicrobial agent .
Eigenschaften
CAS-Nummer |
21618-44-0 |
|---|---|
Molekularformel |
C7H18NO+ |
Molekulargewicht |
132.22 g/mol |
IUPAC-Name |
2-hydroxyethyl-dimethyl-propan-2-ylazanium |
InChI |
InChI=1S/C7H18NO/c1-7(2)8(3,4)5-6-9/h7,9H,5-6H2,1-4H3/q+1 |
InChI-Schlüssel |
XEFMRTKNNQDDAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[N+](C)(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


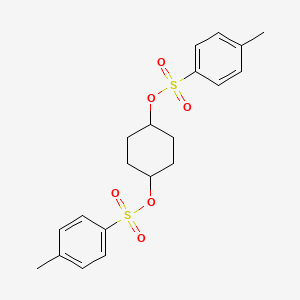
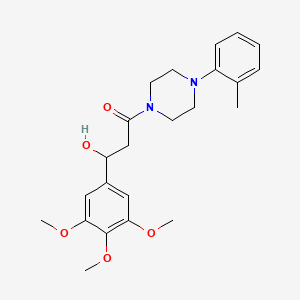

![Spiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14709179.png)
